molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine

Cat. No.: B106448
CAS No.: 16191-76-7
M. Wt: 227.33 g/mol
InChI Key: FQDYSHSSSNRQFG-UHFFFAOYSA-N
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Description

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine (CAS 16191-76-7) is a sulfonamide derivative with the molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.3232 g/mol . Key properties include:

  • Boiling point: 385.4°C (at 760 mmHg)
  • Melting point: 42°C
  • Density: 1.104 g/cm³
  • Hazard: Corrosive (C) .

The compound features a sulfonyl group (-SO₂-) attached to a 4-methylphenyl ring and an ethylamine chain, contributing to its polar nature and reactivity.

Preparation Methods

Sulfonylation of Ethylamine Derivatives

The most direct route to N1-ethyl-2-[(4-methylphenyl)sulfonyl]ethan-1-amine involves the sulfonylation of ethylamine or its derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). This method typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in tosyl chloride.

Classic Two-Step Synthesis

In a two-step approach, ethylamine is first protected to avoid over-sulfonylation. For example, ethylamine may be reacted with acetic anhydride to form N-ethylacetamide, followed by sulfonylation with tosyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). The acetyl group is subsequently removed via hydrolysis using NaOH or KOH in aqueous ethanol .

Example Procedure:

  • Protection: Ethylamine (1.0 equiv) reacts with acetic anhydride (1.2 equiv) in DCM at 0°C for 2 h.

  • Sulfonylation: N-Ethylacetamide (1.0 equiv) reacts with tosyl chloride (1.1 equiv) in DCM with pyridine (2.0 equiv) at room temperature for 12 h.

  • Deprotection: The intermediate is hydrolyzed with 2M NaOH in ethanol/water (1:1) at 60°C for 4 h.
    Yield: 65–72% .

One-Pot Sulfonylation

Recent advancements enable a one-pot method without intermediate protection. Ethylamine directly reacts with tosyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a base (K₂CO₃) in acetonitrile at reflux. This approach reduces purification steps and improves atom economy .

Optimized Conditions:

  • Solvent: CH₃CN

  • Catalyst: TBAB (15 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 80°C, 8 h
    Yield: 78% .

Catalytic Methods Using Transition Metals

Transition metal catalysts offer enhanced selectivity and efficiency. Vanadium-based catalysts, for instance, facilitate sulfonamide formation via N-tosyl transfer reactions.

Vanadoxaziridine Catalysis

A vanadoxaziridine complex (generated from V₂O₃ and dipicolinic acid) enables direct N-tosylation of ethylamine derivatives. The mechanism involves the formation of a vanadoxaziridine intermediate, which transfers the N-tosyl group to the amine .

Key Reaction Parameters:

ParameterValue
CatalystV₂O₃Dipic₂(HMPA)₂ (1 mol%)
Phase-transfer agentTBAB (10 mol%)
SolventAcetonitrile
TemperatureRoom temperature
Time12 h
Yield91%

This method avoids harsh conditions and achieves high regioselectivity, making it suitable for sensitive substrates .

Green Synthesis and Solvent-Free Approaches

Environmentally benign methods prioritize solvent-free conditions or biodegradable solvents.

Mechanochemical Synthesis

Ball milling ethylamine hydrochloride with tosyl chloride and K₂CO₃ eliminates solvent use. The mechanical energy promotes mixing and reaction efficiency.
Yield: 68% after 2 h of milling .

Aqueous-Mediated Reactions

Using water as a solvent with surfactants (e.g., SDS) improves reaction homogeneity. Ethylamine and tosyl chloride react in water at 50°C with NaHCO₃ as a base.
Yield: 60% .

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, cost, and sustainability of key methods:

MethodYield (%)Cost EstimateGreen Metrics (E-factor)
Two-Step Synthesis65–72Moderate8.2
One-Pot Sulfonylation78Low5.1
Vanadium Catalysis91High3.9
Mechanochemical68Low1.2

Insights:

  • Catalytic methods offer the highest yields but require expensive metal complexes.

  • Mechanochemical synthesis excels in sustainability but has moderate yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonyl vs. Sulfanyl

2-[4-(Methylsulfanyl)Phenyl]Ethan-1-Amine (CAS 118468-21-6)

  • Molecular formula : C₉H₁₃NS
  • Molecular weight : 167.27 g/mol
  • Key differences :
    • Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-CH₃) group.
    • Sulfanyl is electron-donating, reducing polarity compared to the sulfonyl group in the target compound.
    • Lower molecular weight (167.27 vs. 227.32) likely reduces boiling/melting points (data unavailable) .

2-[(2-Aminoethyl)Disulfanyl]Ethan-1-Amine (CAS 51-85-4)

  • Molecular formula : C₄H₁₂N₂S₂
  • Molecular weight : 152.28 g/mol
  • Key differences: Contains a disulfide (-S-S-) bond and two primary amine groups. Higher reactivity in redox reactions due to the disulfide bond.

Structural Complexity: Disulfonamides

4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)-4-Phenyl-2-Pyridyl]Phenyl}-1-Benzenesulfonamide (5a)

  • Molecular formula : C₃₄H₃₀N₄O₄S₂
  • Molecular weight : 645.76 g/mol
  • Key differences :
    • Incorporates two sulfonamide groups, a pyridyl ring, and multiple aromatic systems.
    • Higher melting point (223–225°C) due to extended π-π stacking and hydrogen bonding.
    • Synthesis yield of 80% suggests efficient multi-step reactions, though complexity limits scalability compared to the target compound .

Crystalline Derivatives

8-Benzyl-1-[(4-Methylphenyl)Sulfonyl]-2,7,8,9-Tetrahydro-1H-3,6:10,13-Diepoxy-1,8-Benzadiazacyclopentadecine Ethanol Hemisolvate

  • Key differences :
    • Features a benzyl group and a macrocyclic diazacyclopentadecine ring.
    • Steric hindrance from the benzyl group alters solubility and crystal packing.
    • Hirshfeld surface analysis reveals intermolecular interactions (e.g., C-H···O) absent in the simpler target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Melting Point (°C) Density (g/cm³) Hazards
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine C₁₁H₁₇NO₂S 227.32 Sulfonyl, ethylamine 385.4 42 1.104 Corrosive
2-[4-(Methylsulfanyl)Phenyl]Ethan-1-Amine C₉H₁₃NS 167.27 Sulfanyl, amine N/A N/A N/A Not classified
2-[(2-Aminoethyl)Disulfanyl]Ethan-1-Amine C₄H₁₂N₂S₂ 152.28 Disulfide, amine N/A N/A N/A Uninvestigated toxicity
Compound 5a (Disulfonamide) C₃₄H₃₀N₄O₄S₂ 645.76 Sulfonamide, pyridyl N/A 223–225 N/A N/A

Key Research Findings

Electronic Effects : The sulfonyl group in the target compound enhances polarity and acidity compared to sulfanyl or disulfide analogs, influencing solubility in polar solvents .

Thermal Stability : The high boiling point (385.4°C) of the target compound reflects strong intermolecular forces (dipole-dipole, van der Waals) due to the sulfonyl group .

Hazard Profile: Corrosivity distinguishes the target compound from non-classified analogs like 2-[4-(methylsulfanyl)phenyl]ethan-1-amine, necessitating specialized handling .

Synthetic Accessibility : The target compound’s simpler structure likely allows more straightforward synthesis than multi-ring disulfonamides (e.g., 5a), though direct yield comparisons are unavailable .

Biological Activity

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known by its CAS number 16191-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.

  • Molecular Formula : C11H17NO2S
  • Molecular Weight : 227.32 g/mol
  • Structure : The compound features an ethyl group attached to a sulfonamide moiety, which is linked to a phenyl group with a methyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. This synthetic route allows for the production of the compound in high yield and purity, making it suitable for various research applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .

CompoundMIC (µg/mL)Bacterial Target
Sarumine8S. aureus
Sulfonamide Derivative16E. coli

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also possess similar effects. These compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response .

Case Studies and Research Findings

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound was included as part of a broader investigation into structure-activity relationships (SAR), revealing promising results against multi-drug resistant pathogens .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds similar to this compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating a potential mechanism for its anti-inflammatory action .
  • Enzyme Interaction : Molecular docking studies suggested that this compound interacts favorably with COX enzymes, potentially leading to effective inhibition. This interaction highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Q & A

Q. Basic: What synthetic methodologies are employed to synthesize N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves sulfonylation of an ethylamine derivative with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Step 1 : Reaction of 2-aminoethanol derivatives with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
  • Step 2 : Alkylation of the intermediate with ethylating agents (e.g., ethyl bromide) in the presence of a base like K₂CO₃.
  • Validation : Intermediates are confirmed via LC-MS (e.g., molecular ion peaks at m/z 318 [M-H]⁻) and IR spectroscopy (S=O stretches at 1297 cm⁻¹ and 1154 cm⁻¹) .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Aromatic protons from the 4-methylphenyl group appear as a singlet at δ 2.26 ppm (CH₃), with aromatic multiplet signals between δ 7.1–8.5 ppm .
  • IR Spectroscopy : Confirm sulfonyl groups via symmetric/asymmetric S=O stretches (1332 cm⁻¹ and 1160 cm⁻¹) .
  • LC-MS : Used to verify molecular weight (e.g., m/z 645 [M+] for disulfonamide derivatives) and purity (≥98% by UV at λmax 255 nm) .

Q. Basic: How does the reactivity of this compound vary under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation : The sulfonyl group is typically stable, but the ethylamine moiety may undergo oxidation to form nitro derivatives under strong conditions (e.g., KMnO₄/H₂SO₄).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfonyl groups to thioethers, altering biological activity .
  • Substitution : Reacts with nucleophiles (e.g., Grignard reagents) at the ethanamine chain, enabling functionalization .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with X-ray crystallography to confirm stereochemistry and bond angles .
  • Hirshfeld Surface Analysis : Resolves ambiguities in hydrogen bonding and π-π interactions (e.g., crystal packing % contributions: C⋯H 24.9%, H⋯H 31.4%) .
  • Density Functional Theory (DFT) : Compare computed vs. experimental IR/Raman spectra to identify discrepancies in functional group assignments .

Q. Advanced: What crystallographic strategies are used to determine the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Parameters include space group P 1, unit cell dimensions (a = 9.784 Å, b = 10.231 Å, c = 14.519 Å), and refinement to R₁ = 0.048 .
  • Thermal Ellipsoid Plots : Visualize molecular conformation (e.g., torsion angles of the sulfonyl-ethylamine chain: 72.3°) .
  • Crystallographic Software : Use SHELXL or OLEX2 for structure solution and refinement .

Q. Advanced: How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with compound concentrations 1–256 µg/mL in DMSO .
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) at 24–72 hr exposures .
  • Enzyme Inhibition : Test sulfonamide interactions with carbonic anhydrase via fluorescence quenching .

Q. Advanced: What protocols ensure safe handling and stability during long-term storage?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Stability ≥5 years under these conditions .
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult safety data sheets .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYSHSSSNRQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364750
Record name N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-76-7
Record name N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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